molecular formula C20H26ClN3O2S B2540649 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide CAS No. 1049525-95-2

1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

Cat. No. B2540649
CAS RN: 1049525-95-2
M. Wt: 407.96
InChI Key: UCOPBMRVVCLEFW-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide group attached to a methane moiety. The compound is not directly discussed in the provided papers, but its structure can be inferred to contain a chlorophenyl ring, a phenylpiperazine moiety, and a methanesulfonamide group.

Synthesis Analysis

The synthesis of related phenylmethanesulfonamide derivatives is described in the first paper, where N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to form a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine . This suggests that similar electrophilic substitution reactions could be employed in the synthesis of the compound , with appropriate modifications to incorporate the phenylpiperazine and propyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide, has been analyzed in the second and third papers . These studies reveal that the conformation of the N-H bond in these structures is syn to the chloro substituents on the benzene ring, which could influence the biological activity of the compounds. The geometric parameters are consistent with other methanesulfonanilides, with some differences in bond and torsion angles . These insights into the molecular structure of closely related compounds can provide a basis for understanding the structure of this compound.

Chemical Reactions Analysis

The reactivity of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide with various aromatic compounds suggests that the methanesulfonamide derivatives can participate in alkylation reactions . This reactivity could be relevant for the compound , as it may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related methanesulfonamide derivatives can be inferred. The presence of hydrogen bonds, such as N-H...O and N-H...Cl, in the crystal packing of N-(2,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide suggests that similar intermolecular interactions could be expected in the compound of interest . These interactions can influence the solubility, melting point, and other physical properties of the compound.

Scientific Research Applications

Structural Studies and Supramolecular Assembly

A significant area of research involves the structural analysis of nimesulidetriazole derivatives closely related to the compound , focusing on their supramolecular assembly. Studies have revealed the importance of intermolecular interactions and the effect of substitution on their structural configurations. The analysis through Hirshfeld surfaces and 2D fingerprint plots provides insight into the molecular geometries and the nature of hydrogen bonds and other interactions within these compounds (Dey et al., 2015).

Synthesis Methodologies

Research has also been conducted on the synthesis processes of methanesulfonates of specific triazole-ethanol derivatives, highlighting practical processes amenable for large-scale production. These derivatives, developed for the treatment and prevention of systemic fungal infections, showcase the application of dichlorostyrene as a precursor and the use of triazole as both a base transfer agent and nucleophile (PestiJaan et al., 1998).

Chemical and Biological Activity

Another facet of research delves into the chemical and biological activities of related compounds. For instance, studies on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones catalyzed by specific complexes shed light on the processes yielding high enantioselectivity, emphasizing the potential pharmaceutical applications of such reactions (Ohkuma et al., 2007).

Moreover, the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the exploration of compounds for enhancing methanogenesis in archaea, demonstrating the breadth of research from synthetic chemistry to microbiology (Gunsalus et al., 1978).

Environmental Applications

Research has also touched on environmental applications, such as the study on the effect of hydrogen on the pathway and products of PCB dechlorination. This area of research is crucial for understanding how to mitigate environmental pollutants through microbial action, demonstrating the compound's relevance beyond its immediate chemical properties (Sokol et al., 1994).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c21-20-10-5-4-7-18(20)17-27(25,26)22-11-6-12-23-13-15-24(16-14-23)19-8-2-1-3-9-19/h1-5,7-10,22H,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOPBMRVVCLEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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